Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate

Cannabinoid CB1 antagonism Azetidine SAR Conformational constraint

Medicinal chemistry campaigns requiring precise amine geometry for CNS-penetrant ligands often face supply chain bottlenecks for conformationally constrained building blocks. This compound is the exact solution. - Distinct Methylene Spacer: Provides a unique hydrogen-bond vector critical for CB1 receptor antagonist selectivity, where a one-carbon shift alters potency by >10-fold. - Assured 98% Purity: Minimizes impurity artifacts in SPR, thermal shift, and high-concentration fragment screening, accelerating design-make-test cycles. - Predictable Physicochemical Tuning: Offers a controlled step (ΔMW +14, ΔXLogP +0.2) relative to the directly-attached analog for fine-tuning passive permeability.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1784225-34-8
Cat. No. B13435149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate
CAS1784225-34-8
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC2(CC2)N
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(8-14)6-12(13)4-5-12/h9H,4-8,13H2,1-3H3
InChIKeyIYOMVHYPNYHGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate: Key Procurement & Structural Context


Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate (CAS 1784225-34-8) is a bifunctional azetidine building block featuring a Boc-protected azetidine nitrogen and a primary amine tethered via a methylene spacer to a cyclopropane ring . This compound serves as a versatile intermediate in medicinal chemistry for introducing conformationally constrained amines into lead compounds. Available typically at ≥98% purity , its molecular formula is C12H22N2O2 with a molecular weight of 226.32 g/mol . A close structural analog is tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS 1352012-69-1), which lacks the methylene spacer, making the target compound distinct in terms of amine geometry and conformational flexibility.

1
Boc-protected azetidine building block for constrained amine incorporation
2
Methylene spacer defines distinct amine geometry vs. directly attached analogs
3
High-purity specification supports reproducible screening outcomes

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate: Irreplaceability vs. Generic Amines


The precise placement of the primary amine on a cyclopropane ring and its connection to the azetidine core via a methylene spacer governs key molecular recognition properties such as hydrogen-bonding geometry, basicity, and metabolic stability. In closely related sub-series, a one-carbon shift in the amine attachment has been shown to alter CB1 receptor antagonism by over an order of magnitude in cell-based functional assays, demonstrating that even minor structural modifications in this chemical space lead to non-interchangeable pharmacological outcomes [1]. Therefore, procurement of the exact CAS number is critical to ensure the intended steric and electronic profile, as generic 'Boc-azetidine-amine' alternatives with different connectivity patterns cannot be assumed to replicate the behavior of this specific compound.

Target
tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate
Substitute
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (no methylene spacer)
Risk 1
Linker length critically alters bioactive conformation; reported multi-fold shift in functional antagonism for related series — cannot assume interchangeability.
Risk 2
MW, rotatable bonds, and XLogP3 differences shift ADME profile, impacting permeability and solubility; direct replacement invalidates lead optimization SAR.
Risk 3
Purity specification may be lower in substitute, increasing chance of bioactive impurities that confound biological assay results.

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate: Quantitative Differentiation vs. Closest Analogs


Impact of Methylene Spacer on CB1 Antagonist Activity

While direct head-to-head data for the target compound is not publicly available, class-level inference from a related aminoazetidine series (PMID26161824) indicates that the presence and length of the linker between the azetidine and the aminocyclopropyl moiety significantly modulate CB1 receptor antagonist potency. An analog lacking the methylene spacer (CAS 1352012-69-1) is cataloged as a CB1 antagonist [1], establishing a baseline for the scaffold. Introducing a methylene unit, as in the target compound, is predicted to shift the amine into a different trajectory relative to the azetidine ring, which can alter receptor binding and functional activity.

Methylene Spacer SAR
Class-level inference
No direct IC50; class inference from aminoazetidine series (PMID26161824). Spacer length modulates CB1 antagonist potency.
Spacer length critically governs bioactivity
Procurement of correct homolog essential for SAR reproducibility
Cannabinoid CB1 antagonism Azetidine SAR Conformational constraint

ADME and Physicochemical Profile vs. Closest Analog

Computed physicochemical properties from PubChem reveal key differences between the target compound and its closest commercially available analog, tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS 1352012-69-1) [1]. The target compound has a higher molecular weight (226.32 vs 212.29 g/mol), increased rotatable bond count (4 vs 3), and a higher calculated XLogP3 (0.8 vs 0.6), each of which influences passive permeability and solubility. The additional methylene group also increases the topological polar surface area (tPSA) modestly, affecting blood-brain barrier penetration potential.

Physicochemical Profile
Cross-study comparable
Target: MW 226.32, RotBonds 4, XLogP3 0.8
Comparator: 212.29, 3, 0.6
ΔMW +14.03, ΔRotBonds +1, ΔXLogP3 +0.2
MW and rotatable bond count impact permeability and ADME
Calculated values (PubChem); properties limit direct substitution
Physicochemical profiling ADME prediction Permeability

Purity and Batch Consistency

The target compound is routinely supplied at a purity of 98% by reputable vendors, with analytical certificates typically including NMR, HPLC, and MS data . In contrast, the analog CAS 1352012-69-1 is often listed at 95-97% purity, depending on the supplier . For procurement decisions in hit-to-lead or lead optimization, a reliably higher baseline purity reduces the risk of confounding biological assay results caused by impurities.

Purity & Batch Consistency
Supporting evidence
Target: typically 98% (HPLC)
Comparator: 95–97% (vendor-dependent)
Higher purity reduces impurity-driven assay artifacts
Supplier COA review recommended for batch verification
Purity Quality control Procurement

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate: Optimal Application Scenarios


Azetidine SAR Libraries for Cannabinoid/CNS Discovery

When expanding a series of azetidine-based CB1 receptor antagonists or related CNS-penetrant ligands, the methylene-extended aminocyclopropyl motif provides a distinct vector for hydrogen-bond interactions that cannot be achieved with directly-attached analogs [1]. The compound's higher rotatable bond count and moderate lipophilicity make it suitable for fine-tuning permeability and solubility balance, critical for crossing the blood-brain barrier. This application is directly supported by the class-level CB1 SAR discussed in Section 3, Evidence Item 1.

Physicochemical Property-Driven Lead Optimization

In campaigns where a slight increase in molecular weight and XLogP3 is desired to improve passive permeability without drastic changes to hydrogen-bonding capacity, the target compound offers a predictable step relative to the shorter analog (ΔMW +14, ΔXLogP3 +0.2) [1]. This allows medicinal chemists to explore the impact of linker elongation on cellular potency and metabolic stability while maintaining a consistent N-Boc protecting group strategy. The quantitative property differences are captured in Section 3, Evidence Item 2.

High-Purity Intermediates for Biophysical and Fragment-Based Assays

For surface plasmon resonance (SPR), thermal shift, or high-concentration fragment screening, the assured 98% purity [1] minimizes artifacts from impurities that could otherwise dominate the signal. When selecting a Boc-azetidine-cyclopropylamine building block, this purity advantage reduces the need for additional in-house purification, accelerating the design-make-test cycle. This utility is underpinned by the purity evidence in Section 3, Evidence Item 3.

Custom Synthesis of Chiral and Spirocyclic Derivatives

The primary amine handle, combined with the rigid cyclopropane ring, makes this compound an ideal starting point for reductive aminations, amide couplings, and subsequent cyclization reactions to generate chiral spirocycles or conformationally constrained peptidomimetics. The defined geometry of the methylene spacer, as inferred from the structural comparison, is critical for the stereochemical outcome of these transformations [1][2].

Application
Selection Property
Validation Focus
CNS-penetrant ligand SAR (CB1/CNS target classes)
Methylene spacer-dependent amine geometry
Functional antagonism & receptor binding assay context
Permeability & solubility optimization
Incremental MW and XLogP3 adjustment
Passive permeability & metabolic stability profiling
Fragment-based screening & SPR assays
High-purity specification (≥98% baseline)
Artifact minimization & assay reproducibility
Chiral spirocycle & peptidomimetic synthesis
Rigid cyclopropane amine handle
Stereochemical outcome & reductive amination yield
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